1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
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Overview
Description
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to a phenyl group and an indoline moiety. It is commonly used in organic synthesis and catalysis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the reaction of indoline with a boronic ester. One common method is the palladium-catalyzed borylation of indoline using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylboronic acid derivatives.
Reduction: Phenylborane derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy.
Mechanism of Action
The mechanism of action of 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The compound can also participate in catalytic cycles, facilitating the formation and breaking of chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to its indoline moiety, which imparts additional stability and reactivity compared to other boronic esters. This makes it particularly valuable in complex organic synthesis and catalysis .
Properties
Molecular Formula |
C20H24BNO2 |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C20H24BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-11-18-15(14-16)12-13-22(18)17-8-6-5-7-9-17/h5-11,14H,12-13H2,1-4H3 |
InChI Key |
XZNAEKRWFNUCRR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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